molecular formula C10H9Br2FO2 B1409940 Ethyl 3,5-dibromo-2-fluorophenylacetate CAS No. 1803817-32-4

Ethyl 3,5-dibromo-2-fluorophenylacetate

Cat. No.: B1409940
CAS No.: 1803817-32-4
M. Wt: 339.98 g/mol
InChI Key: RGMJEBPCMNLVLS-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-2-fluorophenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-2-fluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the bromination of 2-fluorophenylacetic acid followed by esterification with ethanol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2-fluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 3,5-dibromo-2-fluorophenylacetate is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers investigate its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2-fluorophenylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-dibromo-2-chlorophenylacetate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3,5-dibromo-2-methylphenylacetate: Contains a methyl group instead of fluorine.

    Ethyl 3,5-dibromo-2-nitrophenylacetate: Contains a nitro group instead of fluorine.

Uniqueness

Ethyl 3,5-dibromo-2-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can impart distinct chemical and physical properties, such as increased reactivity and specific interactions with biological targets. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-(3,5-dibromo-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMJEBPCMNLVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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